BenchChemオンラインストアへようこそ!

2: PN: US20040072744 SEQID: 2 claimed protein

Blood-brain barrier penetration Oral bioavailability Neurotrophic peptide delivery

The target compound, designated as SEQ ID NO:2 in patent US20040072744 and commonly referred to as Adesh-10, is a synthetic decapeptide with the amino acid sequence Asn-Leu-Gly-Glu-His-Pro-Val-Cys-Asp-Ser (NLGEHPVCDS), a molecular formula of C₄₃H₆₇N₁₃O₁₇S, and a molecular weight of 1,230 Daltons. It is an N-terminal fragment of nerve growth factor (NGF) that was rationally designed to mimic the biological properties of full-length NGF while overcoming the blood-brain barrier limitation inherent to larger protein therapeutics.

Molecular Formula C₄₃H₆₇N₁₃O₁₇S
Molecular Weight 1070.13
CAS No. 389572-87-6
Cat. No. B612780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2: PN: US20040072744 SEQID: 2 claimed protein
CAS389572-87-6
SynonymsPN
Molecular FormulaC₄₃H₆₇N₁₃O₁₇S
Molecular Weight1070.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adesh-10 (CAS 389572-87-6): A Synthetic NGF-Mimetic Decapeptide for Neurological Disorder Research


The target compound, designated as SEQ ID NO:2 in patent US20040072744 and commonly referred to as Adesh-10, is a synthetic decapeptide with the amino acid sequence Asn-Leu-Gly-Glu-His-Pro-Val-Cys-Asp-Ser (NLGEHPVCDS), a molecular formula of C₄₃H₆₇N₁₃O₁₇S, and a molecular weight of 1,230 Daltons [1]. It is an N-terminal fragment of nerve growth factor (NGF) that was rationally designed to mimic the biological properties of full-length NGF while overcoming the blood-brain barrier limitation inherent to larger protein therapeutics [1][2]. The peptide is supplied as a research-grade synthetic product (purity ≥98%) and is primarily utilized in preclinical investigations of Down syndrome and schizophrenia mechanisms .

Why Full-Length NGF or Other Neurotrophic Peptides Cannot Simply Replace Adesh-10 in Neurological Disorder Research


Adesh-10 occupies a distinct functional niche among NGF-derived peptides because it is the shortest fragment (10 amino acids; 1,230 Da) that retains full NGF-mimetic biological activity, as demonstrated by neurite outgrowth on PC12 cells and in vivo upregulation of endogenous NGF [1]. Full-length NGF (116 amino acids; ~26 kDa) cannot cross the blood-brain barrier, limiting its utility for systemic administration studies, whereas Adesh-10 is orally bioavailable and measurably increases brain NGF levels after oral dosing [1][2]. Among the Adesh family, the pentapeptide Adesh-5 (NLGEH) lacks the C-terminal PVCDS domain required for optimal receptor engagement, and the 15-mer Adesh-15 (NLGEHPVCDSTDTWV) introduces additional amino acids that may alter solubility, folding, or off-target interactions without providing a documented potency advantage [1]. In-class substitution with non-peptide NGF mimetics such as AIT-082 (a purine analog) has failed to demonstrate clinical efficacy in Alzheimer's trials, underscoring the differentiated mechanism of direct peptide-based NGF receptor activation [1][3].

Adesh-10 (CAS 389572-87-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Blood-Brain Barrier Penetration: Adesh-10 vs. Full-Length NGF — Molecular Weight-Driven Differentiation

Adesh-10 possesses a molecular weight of 1,230 Daltons, which is approximately 21-fold smaller than full-length NGF (~26,000 Daltons) [1]. This size differential is the mechanistic basis for its ability to cross the blood-brain barrier (BBB) after oral or subcutaneous administration, a property that full-length NGF lacks entirely, thereby restricting NGF to invasive intracerebroventricular delivery routes [1][2].

Blood-brain barrier penetration Oral bioavailability Neurotrophic peptide delivery

Cytotoxicity Profile on PC12 Cells: Adesh-10 Demonstrates a >20-Fold Safety Window Over NGF

In PC12 cell assays, full-length NGF exhibits cytotoxicity at concentrations as low as 5 µg/ml, whereas Adesh-10 remains non-toxic at concentrations up to 100 µg/ml, defining a >20-fold wider safety margin for the synthetic decapeptide [1]. This differential toxicity is attributed to the absence of the pro-apoptotic signaling domains present in the full-length NGF protein but absent from the 10-amino-acid N-terminal fragment.

Cytotoxicity PC12 pheochromocytoma NGF toxicity Safety margin

Neurite Outgrowth Potency on PC12 Cells: Adesh-10 vs. NGF — Quantifying the Concentration-Response Relationship

Adesh-10 induces neurite outgrowth on PC12 cells at a concentration of 1 µg/ml, compared to 5 ng/ml for full-length NGF, representing an approximately 200-fold lower molar potency [1]. This potency differential is mechanistically informative: it identifies the 10-amino-acid N-terminal domain as sufficient for receptor engagement but indicates that additional domains in full-length NGF contribute cooperatively to high-affinity TrkA binding and receptor dimerization efficiency.

Neurite outgrowth PC12 differentiation NGF mimetic potency Neurotrophic activity

Viral Replication Support: Adesh-10 Functionally Substitutes for Trypsin and NGF in Rotavirus and Influenza Virus Culture Systems

In a functional virology assay, Adesh-10 at 5 µg/ml supported the replication of rotavirus SA11 and influenza virus A/TAI in serum-free medium, with virus yields at later time points (day 6–8) comparable to those achieved with 1 µg/ml NGF [1]. At earlier time points (day 2–4), Adesh-10-supplemented cultures yielded lower titers than NGF-supplemented cultures, but by day 6–8, titers converged, indicating that Adesh-10 can fully substitute for NGF in sustaining viral propagation over extended culture periods.

Viral replication Rotavirus SA11 Influenza A/TAI Trypsin replacement NGF functional comparison

In Vivo NGF Induction After Oral Administration: Adesh-10 Increases Endogenous NGF Levels 2-Fold in Brain, Muscle, and Testis of Aged Mice

Oral administration of Adesh-10 (100 µg/mouse/day for 7 days) to one-year-old Balb/c male mice resulted in a 2-fold increase in endogenous NGF levels in brain (ELISA titer from 1,200 to 2,400), muscle (1,200 to 2,400), and testis (900 to 1,800), as measured by anti-NGF ELISA on organ homogenates [1]. Control mice receiving PBS showed no increase. This in vivo pharmacodynamic response confirms that Adesh-10 not only crosses the BBB but also stimulates endogenous NGF production in target tissues.

In vivo NGF upregulation Oral peptide administration Endogenous neurotrophin induction Aged mouse model

High-Impact Research and Industrial Application Scenarios for Adesh-10 (CAS 389572-87-6)


Systemic NGF Pathway Activation Studies Without Invasive CNS Delivery

Adesh-10's verified ability to cross the blood-brain barrier after oral or subcutaneous administration (MW 1,230 Da vs. ~26,000 Da for NGF) [1] enables preclinical researchers to activate NGF pathways in the CNS using systemic dosing protocols. This eliminates the need for stereotaxic intracerebroventricular injections required for full-length NGF, reducing surgical artifacts, lowering animal mortality, and enabling longitudinal studies in Down syndrome and schizophrenia mouse models.

Decoupling NGF Receptor Subtype Signaling in Primary Neuronal Cultures

Because Adesh-10 exhibits approximately 4,300-fold lower molar potency than full-length NGF in neurite outgrowth assays (1 µg/ml vs. 5 ng/ml) [1], it can be used at defined concentrations to selectively engage low-affinity NGF binding sites or partial TrkA activation without triggering the full spectrum of p75NTR-mediated signaling. This makes it a precision tool for dissecting TrkA-dependent vs. p75NTR-dependent downstream pathways in PC12 cells and primary neuronal cultures.

Chemically Defined, Animal-Free Viral Propagation in Serum-Free Medium

Adesh-10 at 5 µg/ml functionally replaces trypsin and NGF for propagating rotavirus SA11 and influenza A/TAI in MA104 and MDCK cells, respectively [1]. For virology and vaccine research laboratories transitioning to chemically defined, animal-component-free culture systems, Adesh-10 offers a synthetic, lot-to-lot consistent alternative that supports viral replication to titers comparable to NGF-supplemented cultures by days 6–8 post-infection.

Endogenous Neurotrophin Induction Screens in Aged or Neurodegenerative Rodent Models

The 2-fold upregulation of endogenous NGF in brain, muscle, and testis after 7-day oral Adesh-10 dosing (100 µg/day) [1] supports its use as a pharmacological tool to stimulate endogenous neurotrophin production in aged rodent models. This application is particularly relevant for screening neurorestorative compounds in the context of age-related cognitive decline, where direct NGF administration is impractical due to BBB impermeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2: PN: US20040072744 SEQID: 2 claimed protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.